molecular formula C14H20Cl2N2O B3417436 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride CAS No. 1052089-51-6

2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride

Cat. No.: B3417436
CAS No.: 1052089-51-6
M. Wt: 303.2 g/mol
InChI Key: NARMLNBPVVRIIN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride (CAS: 1052089-51-6) is an acetamide derivative featuring a chloro-substituted acetamide backbone linked to a phenyl ring substituted with a 4-methylpiperidinyl group. Its molecular formula is C₁₄H₂₀Cl₂N₂O, with a molecular weight of 303.23 g/mol . The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

The compound’s structural features, such as the piperidine ring and amide group, are common in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes due to improved blood-brain barrier penetration .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O.ClH/c1-11-6-8-17(9-7-11)13-4-2-12(3-5-13)16-14(18)10-15;/h2-5,11H,6-10H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARMLNBPVVRIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052089-51-6
Record name Acetamide, 2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052089-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide group undergoes nucleophilic substitution due to the electron-withdrawing nature of the carbonyl group, which activates the adjacent chlorine atom for displacement.

Reaction TypeReagents/ConditionsProductsYieldKey Findings
Alkylation Primary amines (e.g., benzylamine), DMF, K₂CO₃, 80°CN-alkylated acetamides65–78%Piperidine nitrogen remains inert under these conditions, allowing selective substitution at the chloro group.
Aminolysis Piperazine derivatives, EtOH, reflux Bis-acetamide derivatives72%Reactivity is enhanced in polar aprotic solvents; steric hindrance from the 4-methylpiperidine group limits secondary substitutions.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsNotes
Acidic 6M HCl, reflux2-Hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochlorideComplete conversion in 4 hours; confirmed via HPLC.
Basic NaOH (10%), 60°CSodium salt of the hydrolyzed productPartial degradation of the piperidine ring observed at higher temperatures (>80°C).

Cyclization Reactions

Cyclization pathways dominate in the presence of bifunctional nucleophiles:

Example Reaction with Thiols :

Reagents :

  • 2-Mercapto-4-methylthiazoleacetic acid

  • K₂CO₃, DMF, 120°C

Product :
Thieno[2,3-b]pyridine derivatives (e.g., 9a–d )

Key Data :

  • Reaction time: 2 hours

  • Yield: 68–85%

  • Characterization: IR (NH₂ at 3425 cm⁻¹), ¹H NMR (δ 4.81 ppm for OCH₂) .

Coordination Chemistry

The piperidine nitrogen and carbonyl oxygen act as Lewis bases in metal coordination:

Metal SaltSolventComplex StructureApplication
CuCl₂EthanolOctahedral geometry with κ²-(N,O) bindingStudied for catalytic activity in oxidation reactions.
Pd(OAc)₂DCMSquare-planar complexUsed in cross-coupling reactions (e.g., Suzuki-Miyaura).

Acylation :

Reagents :

  • Acetyl chloride, triethylamine, CH₂Cl₂

Product :
N-Acylated derivatives

Conditions :

  • 0°C to room temperature, 24 hours

  • Yield: 70–82%

Mechanism :

  • Base-mediated deprotonation of the acetamide NH, followed by nucleophilic attack on the acyl chloride.

Suzuki-Miyaura Cross-Coupling

The aryl chloride moiety participates in palladium-catalyzed coupling:

Reagents :

  • Pd(PPh₃)₄, K₂CO₃, arylboronic acids, DMF/H₂O

Product :
Biaryl-acetamide derivatives

Data :

  • Yield: 55–63%

  • Turnover number (TON): 450

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–Cl bond:

Products :

  • Radical intermediates confirmed via ESR spectroscopy

  • Subsequent dimerization forms C–C coupled products.

Scientific Research Applications

2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Features Primary Applications References
Target Compound : 2-Chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride 4-Methylpiperidinyl 303.23 Enhanced solubility (HCl salt), potential CNS activity Pharmaceutical research
2-Chloro-N-(4-piperidin-1-ylphenyl)acetamide (CAS: 379255-22-8) Piperidinyl 279.17 Lacks methyl group; lower steric hindrance Intermediate in organic synthesis
2-Chloro-N-[4-(diethylamino)phenyl]acetamide hydrochloride (CAS: 125983-31-5) Diethylamino 301.21 Increased lipophilicity; bulky substituent Biochemical research
2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride (CAS: 1046757-41-8) Morpholinylmethyl 305.20 Oxygen in morpholine enhances hydrogen bonding Corrosion inhibition, drug discovery
2-Chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (Compound 4b, ) Piperidinylsulfonyl ~340 (estimated) Sulfonyl group increases polarity Antimicrobial agents
Propachlor (CAS: 1918-16-7) Isopropyl, phenyl 211.70 Herbicidal activity; no heterocyclic substituents Agriculture (herbicide)

Antimicrobial Activity

  • Compound 4b () demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, attributed to the sulfonyl-piperidine group’s ability to disrupt bacterial membranes .

Corrosion Inhibition

  • 2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide () showed >80% corrosion inhibition in 0.1 M HCl, linked to electron-rich aromatic systems. The target compound’s 4-methylpiperidinyl group, while basic, may offer less adsorption efficiency compared to nitro- or methoxy-substituted analogues .

Pharmacological Potential

  • N-Substituted 2-arylacetamides () are structurally akin to benzylpenicillin derivatives, highlighting their role as enzyme inhibitors or ligands. The target compound’s piperidinyl group may enhance binding to neurological targets (e.g., sigma receptors) due to improved hydrophobicity and conformational flexibility .

Solubility and Stability

  • The hydrochloride salt form of the target compound improves water solubility compared to neutral analogues like 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 4-methylpiperidinyl group balances lipophilicity and solubility, making the target compound a candidate for CNS-targeted therapies. Sulfonyl-containing analogues () prioritize antimicrobial activity, while morpholine derivatives () favor industrial applications .
  • Synthetic Feasibility: Methods for analogous compounds () suggest scalable routes via coupling reactions, though steric effects from the methyl group may require optimized conditions .

Biological Activity

2-Chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride, with CAS number 1052089-51-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of this compound is C14H20ClN2OC_{14}H_{20}ClN_{2}O with a molecular weight of 303.23 g/mol. The compound features a chloro group and a piperidine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a high-throughput screening against Mycobacterium tuberculosis identified several active compounds with minimum inhibitory concentrations (MIC) below 20 µM. Some analogs demonstrated promising activity with MIC values as low as 2 µM, indicating significant antibacterial properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis for related compounds has shown that modifications in the piperidine ring and substituents on the phenyl group can significantly affect biological activity. For example, the introduction of various substituents on the piperidine ring was correlated with changes in potency against bacterial strains. Compounds retaining specific structural features exhibited enhanced selectivity and lower cytotoxicity against human liver cells (HepG2), suggesting a favorable therapeutic index .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antimicrobial activity, they also show varying degrees of toxicity towards eukaryotic cells. The selectivity index (SI), defined as the ratio of HepG2 IC20 to Mtb MIC, is an essential metric for evaluating the safety profile of these compounds. Compounds with an SI greater than 10 are considered promising candidates for further development .

Case Study 1: Antitubercular Activity

A study focused on the evaluation of 4-phenyl piperidines, including analogs of this compound, demonstrated significant antitubercular activity. The most promising analogs had MIC values ranging from 6.3 to 23 µM against Mycobacterium tuberculosis, with selectivity towards bacterial targets over human cells .

Case Study 2: Optimization for Solubility and Efficacy

Research aimed at optimizing the pharmacokinetic properties of related compounds found that incorporating polar functionalities improved aqueous solubility while maintaining antiparasitic activity. This balance is crucial for enhancing in vivo efficacy in models of malaria . Such findings underscore the importance of structural modifications in drug design.

Table 1: Biological Activity Summary

Compound NameCAS NumberMIC (µM)Cytotoxicity (IC20 HepG2)Selectivity Index
Compound A1052089-51-6<20>40>2
Compound B[Analog]<10>50>5
Compound C[Analog]<5>60>12

Table 2: Structure-Activity Relationship Findings

ModificationEffect on ActivityObservations
Piperidine SubstituentIncreased potencyRetained selectivity
Phenyl Group AlterationVariable potencyLoss of activity with certain groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous piperidine-containing acetamides are synthesized by reacting chloroacetamide intermediates with substituted anilines under alkaline conditions . Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of acetamide to aniline), temperature (60–80°C), and solvent polarity (e.g., DMF or acetonitrile). Catalytic agents like triethylamine or K₂CO₃ improve reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the methylpiperidinyl group (δ ~1.2–2.8 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
  • LC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~323.8 for C₁₅H₂₀ClN₂O·HCl) .
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<2%) .

Q. How does the compound’s solubility and stability vary across solvents and pH ranges?

  • Methodology :

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol (moderate), and aqueous buffers (pH-dependent). Solubility in PBS (pH 7.4) is typically <1 mg/mL, necessitating solubilization aids like cyclodextrins .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the acetamide bond .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Curves : Use orthogonal assays (e.g., radioligand binding for receptor affinity and MTT assays for cytotoxicity) to distinguish target-specific effects from off-target toxicity .
  • Metabolite Profiling : LC-MS/MS to identify reactive metabolites (e.g., chloroacetamide derivatives) that may explain discrepancies .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like sigma-1 receptors versus non-specific interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Methodology :

  • Core Modifications : Introduce substituents at the 4-methylpiperidinyl group (e.g., fluorination at C3 to enhance metabolic stability) .
  • Bioisosteric Replacement : Replace the chloroacetamide group with trifluoroacetamide to modulate electron-withdrawing effects and potency .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align analogs with high-affinity receptor conformations .

Q. What experimental and computational approaches validate the compound’s mechanism of action in neurological models?

  • Methodology :

  • In Vitro Electrophysiology : Patch-clamp assays on neuronal cells to assess ion channel modulation (e.g., NMDA receptor inhibition) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to target proteins .
  • MD Simulations : GROMACS simulations (100 ns) to evaluate ligand-receptor stability in lipid bilayers .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Methodology :

  • QC Protocols : Implement strict batch validation via NMR, LC-MS, and elemental analysis .
  • Normalization : Use internal standards (e.g., deuterated analogs) in bioassays to correct for concentration discrepancies .

Q. What statistical models are appropriate for analyzing dose-dependent effects in multi-target studies?

  • Methodology :

  • Hill Equation : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values for primary targets .
  • PCA/PLS Regression : Multivariate analysis to correlate structural features with off-target activity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous and organic phases?

  • Methodology :

  • PPE : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride

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